Home > Products > Screening Compounds P1638 > (4-(2-fluorophenyl)piperazin-1-yl)(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone
(4-(2-fluorophenyl)piperazin-1-yl)(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone - 1251564-44-9

(4-(2-fluorophenyl)piperazin-1-yl)(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone

Catalog Number: EVT-3128781
CAS Number: 1251564-44-9
Molecular Formula: C23H21FN6OS
Molecular Weight: 448.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) []

Compound Description: MK-4305 is a potent dual orexin receptor antagonist undergoing phase III clinical trials for treating primary insomnia. [] It was developed from an initial lead compound, compound 10, which displayed good potency and pharmacokinetics but also formed reactive metabolites. [] Replacing the fluoroquinazoline ring of compound 10 with a chlorobenzoxazole led to MK-4305, mitigating the metabolic liability. []

2. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone [, ]

Properties

CAS Number

1251564-44-9

Product Name

(4-(2-fluorophenyl)piperazin-1-yl)(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazol-4-yl]methanone

Molecular Formula

C23H21FN6OS

Molecular Weight

448.52

InChI

InChI=1S/C23H21FN6OS/c1-16-21(22(31)29-13-11-28(12-14-29)20-10-6-5-9-18(20)24)26-27-30(16)23-25-19(15-32-23)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3

InChI Key

FGQCUKPMHOHFLE-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.